molecular formula C17H16N2O4 B5634848 N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-ACETAMIDOBENZAMIDE

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-ACETAMIDOBENZAMIDE

Cat. No.: B5634848
M. Wt: 312.32 g/mol
InChI Key: IRVLODAGDWUAOJ-UHFFFAOYSA-N
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Description

N-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-acetamidobenzamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a benzodioxole moiety, which is a common structural motif in various bioactive molecules, and an acetamidobenzamide group, which is often associated with pharmacological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-acetamidobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.

    Attachment of the Benzodioxole to the Benzamide: The benzodioxole moiety is then attached to the benzamide through a nucleophilic substitution reaction. This step often involves the use of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF).

    Acetylation: The final step involves the acetylation of the amine group on the benzamide using acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-acetamidobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-acetamidobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-acetamidobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety is known to interact with the active sites of enzymes, potentially inhibiting their activity. The acetamidobenzamide group can enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to the modulation of cellular pathways, resulting in therapeutic effects such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-acetamidobenzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the benzodioxole and acetamidobenzamide moieties, which confer distinct pharmacological properties and potential therapeutic applications.

Properties

IUPAC Name

4-acetamido-N-(1,3-benzodioxol-5-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-11(20)19-14-5-3-13(4-6-14)17(21)18-9-12-2-7-15-16(8-12)23-10-22-15/h2-8H,9-10H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRVLODAGDWUAOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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